![molecular formula C8H8N4O2S B287840 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione](/img/structure/B287840.png)
8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins and ultimately inhibiting their activity. It has also been suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione have been studied extensively. This compound has been shown to inhibit the activity of various protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. It has also been suggested that this compound may induce apoptosis in cancer cells, which could potentially lead to its use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione in lab experiments include its potential as a potent inhibitor of protein kinases and as an anticancer agent. However, limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the study of 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione. These include further studies to determine its efficacy and safety in vivo, as well as its potential as a therapeutic agent for various diseases. Additionally, studies could focus on optimizing the synthesis of this compound and developing more efficient methods for its production. Finally, further studies could explore the potential of this compound as a tool for studying the role of protein kinases in various cellular processes.
Synthesemethoden
The synthesis of 8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione can be achieved through several methods, including the condensation of 2-aminopyrimidine-4,6-diol with 2-aminothiazole, followed by cyclization. Another method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by condensation with 2-aminopyrimidine-4,6-diol and cyclization.
Wissenschaftliche Forschungsanwendungen
8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione has shown promising results in various scientific research applications. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes. This compound has also been studied for its potential antitumor activity and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
Produktname |
8,9-dihydro-7H-pyrimido[4',5':4,5][1,3]thiazolo[3,2-a]pyrimidine-2,4(1H,3H)-dione |
---|---|
Molekularformel |
C8H8N4O2S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),9-diene-4,6-dione |
InChI |
InChI=1S/C8H8N4O2S/c13-6-4-5(10-7(14)11-6)12-3-1-2-9-8(12)15-4/h1-3H2,(H2,10,11,13,14) |
InChI-Schlüssel |
PMKYGXAXNZKMQJ-UHFFFAOYSA-N |
SMILES |
C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3 |
Kanonische SMILES |
C1CN=C2N(C1)C3=C(S2)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.